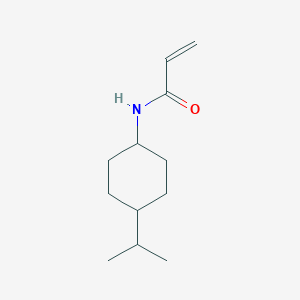

N-(4-propan-2-ylcyclohexyl)prop-2-enamide

Description

N-(4-propan-2-ylcyclohexyl)prop-2-enamide is an acrylamide derivative characterized by a cyclohexyl ring substituted with an isopropyl group at the para position and a propenamide moiety.

Properties

IUPAC Name |

N-(4-propan-2-ylcyclohexyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c1-4-12(14)13-11-7-5-10(6-8-11)9(2)3/h4,9-11H,1,5-8H2,2-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPYFPUCADHXEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)NC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-propan-2-ylcyclohexyl)prop-2-enamide typically involves the following steps:

Formation of the Cyclohexyl Intermediate: The starting material, 4-propan-2-ylcyclohexanol, is synthesized through the hydrogenation of 4-propan-2-ylphenol.

Amidation Reaction: The cyclohexyl intermediate is then reacted with prop-2-enamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide linkage.

Industrial Production Methods: In an industrial setting, the synthesis of N-(4-propan-2-ylcyclohexyl)prop-2-enamide can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the yield and purity of the final product.

Types of Reactions:

Oxidation: N-(4-propan-2-ylcyclohexyl)prop-2-enamide can undergo oxidation reactions, particularly at the prop-2-enamide moiety, leading to the formation of epoxides or hydroxylated derivatives.

Reduction: The compound can be reduced to form saturated amides using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated amides.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(4-propan-2-ylcyclohexyl)prop-2-enamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-propan-2-ylcyclohexyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide linkage and cyclohexyl ring play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Selected Analogs

Table 2: Substituent Effects on Activity

| Position/Substituent Type | Antimicrobial Preference | Anti-inflammatory Preference |

|---|---|---|

| Meta | Halogens (F, CF3) | Halogens (Cl, Br) |

| Para | CF3, CH3 | Hydroxy, methoxy |

| Alicyclic | Limited data | Potential for stability |

Biological Activity

N-(4-propan-2-ylcyclohexyl)prop-2-enamide, a compound of interest in medicinal chemistry, has been investigated for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

N-(4-propan-2-ylcyclohexyl)prop-2-enamide is characterized by its unique structure, which includes a cyclohexyl group and an enamide functional group. The molecular formula is .

The biological activity of N-(4-propan-2-ylcyclohexyl)prop-2-enamide is primarily attributed to its interaction with specific molecular targets. The compound can modulate enzyme activities and receptor functions through:

- Binding Affinity : The cyclohexyl moiety enhances binding to target proteins.

- Hydrogen Bonding : The prop-2-enamide portion facilitates interactions that can alter metabolic pathways.

Biological Activities

Research has indicated several potential biological activities for N-(4-propan-2-ylcyclohexyl)prop-2-enamide:

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Studies suggest potential use in reducing inflammation markers.

- Antimicrobial Activity : Preliminary results indicate effectiveness against certain bacterial strains.

Anticancer Activity

A study published in 2024 demonstrated that N-(4-propan-2-ylcyclohexyl)prop-2-enamide exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.3 |

| A549 (Lung Cancer) | 12.8 |

This suggests that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Effects

In a separate investigation, the compound was evaluated for its ability to modulate inflammatory cytokines in vitro. Results showed a reduction in TNF-alpha and IL-6 levels by approximately 40% at a concentration of 10 µM.

Research Findings Summary

Recent studies have highlighted the following key findings regarding the biological activity of N-(4-propan-2-ylcyclohexyl)prop-2-enamide:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.